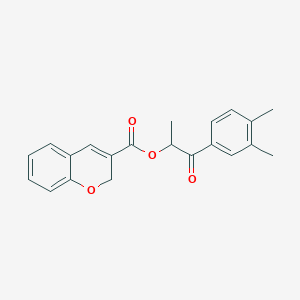
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3,4-dimethylbenzaldehyde with 2H-chromene-3-carboxylic acid in the presence of a base such as piperidine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chromene ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
7-Hydroxycoumarin: Known for its natural fragrance and biological activities, including anticancer and antimicrobial properties.
Coumarin: A parent molecule of many chromene derivatives, widely studied for its therapeutic potential.
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide: A novel derivative with enhanced antifungal and antibacterial activities.
Propriétés
Formule moléculaire |
C21H20O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H20O4/c1-13-8-9-17(10-14(13)2)20(22)15(3)25-21(23)18-11-16-6-4-5-7-19(16)24-12-18/h4-11,15H,12H2,1-3H3 |
Clé InChI |
LJOSPTPQFFFZMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)








![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)
![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)
